molecular formula C8H9Br2NO2 B13851761 3,5-Dibromo-4-(2-methoxyethoxy)pyridine

3,5-Dibromo-4-(2-methoxyethoxy)pyridine

Cat. No.: B13851761
M. Wt: 310.97 g/mol
InChI Key: NYTKKWHUUGQOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(2-methoxyethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(2-methoxyethoxy)pyridine involves its interaction with various molecular targets and pathways. The bromine atoms and the 2-methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

3,5-dibromo-4-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H9Br2NO2/c1-12-2-3-13-8-6(9)4-11-5-7(8)10/h4-5H,2-3H2,1H3

InChI Key

NYTKKWHUUGQOIL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=NC=C1Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.